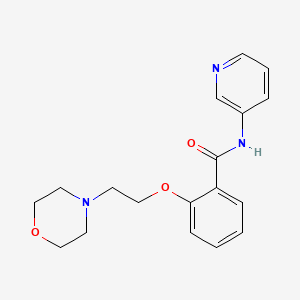
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, an ethoxy linker, and a pyridine ring attached to a benzamide core. Its structural complexity allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE typically involves multiple steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of morpholine with ethylene oxide to form 2-(morpholin-4-yl)ethanol.
Attachment to Pyridine: The 2-(morpholin-4-yl)ethanol is then reacted with 3-bromopyridine under basic conditions to form 2-[2-(morpholin-4-yl)ethoxy]pyridine.
Formation of Benzamide: Finally, the 2-[2-(morpholin-4-yl)ethoxy]pyridine is reacted with benzoyl chloride in the presence of a base to yield 2-[2-(morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine and ethoxy structure but differs in its triazine core.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the benzamide and pyridine components but have different substituents.
Uniqueness
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE is unique due to its specific combination of a morpholine ring, ethoxy linker, and pyridine ring attached to a benzamide core. This unique structure allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
1245646-79-0 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.384 |
Nom IUPAC |
2-(2-morpholin-4-ylethoxy)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C18H21N3O3/c22-18(20-15-4-3-7-19-14-15)16-5-1-2-6-17(16)24-13-10-21-8-11-23-12-9-21/h1-7,14H,8-13H2,(H,20,22) |
Clé InChI |
QVZCPFROZVZUGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Synonymes |
2-(2-Morpholin-4-yl-ethoxy)-N-pyridin-3-yl-benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)
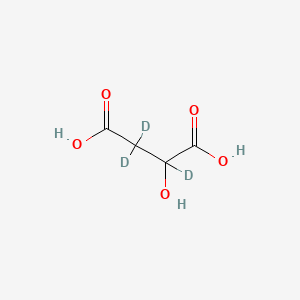
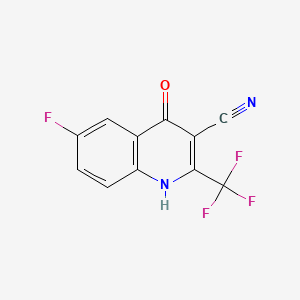
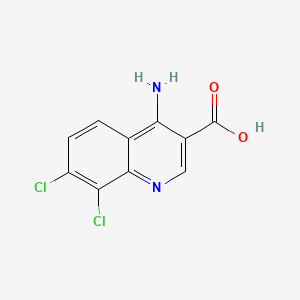
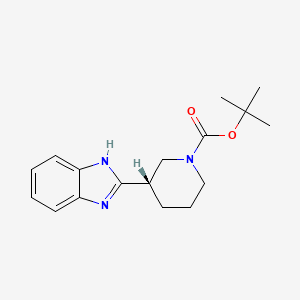

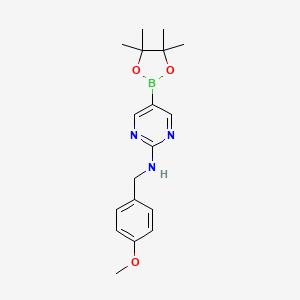
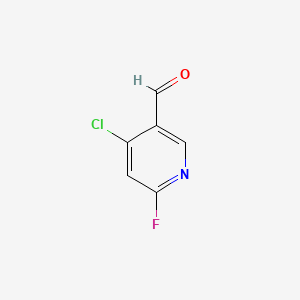
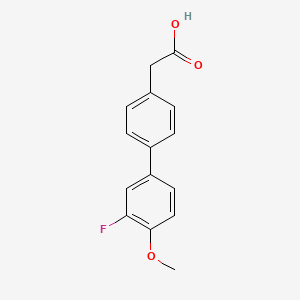
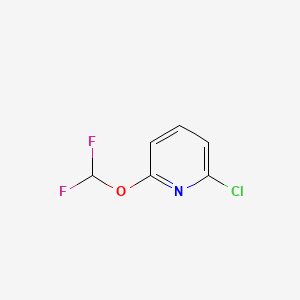
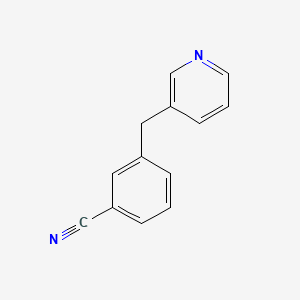
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)

![2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B581151.png)
